molecular formula C9H16ClNO2 B2531612 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride CAS No. 2470440-42-5

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride

Cat. No.: B2531612
CAS No.: 2470440-42-5
M. Wt: 205.68
InChI Key: RXNPYGFFFPWUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride involves the reaction of cyclobutanecarboxylic acid with pyrrolidine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives .

Scientific Research Applications

3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclobutane ring and the pyrrolidine moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)7-5-8(6-7)10-3-1-2-4-10;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPYGFFFPWUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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